Introduction: The Strategic Importance of a Dihalogenated Heterocycle
Introduction: The Strategic Importance of a Dihalogenated Heterocycle
An In-Depth Technical Guide to 3-Chloro-5-iodopyridine
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-5-iodopyridine, a halogenated heterocyclic compound of significant interest to the scientific community. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine ring, makes it a versatile and valuable building block in organic synthesis. This document delves into its fundamental chemical and physical properties, established synthetic routes, and reactivity profile. Furthermore, it explores the compound's critical applications, particularly as an intermediate in the development of novel pharmaceuticals and advanced materials. Detailed protocols for analysis, alongside essential safety and handling procedures, are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective and safe utilization.
Halogenated pyridines are a cornerstone of modern medicinal chemistry and materials science.[1] The pyridine core is a prevalent motif in numerous biologically active molecules, and the presence of halogen substituents provides reactive handles for constructing complex molecular architectures through various cross-coupling reactions.[2] 3-Chloro-5-iodopyridine (CAS No: 77332-90-2 ) is a particularly strategic intermediate.[3][4][5] The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, sequential functionalization, offering chemists precise control over molecular design. The C-I bond is more susceptible to oxidative addition in transition metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira coupling) than the more robust C-Cl bond, enabling the iodine to be replaced first, leaving the chlorine available for a subsequent transformation. This inherent chemical orthogonality is a key reason for its utility in multi-step syntheses aimed at discovering new therapeutic agents and functional materials.[1][6]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational for its application in any experimental setting. The key identifiers and properties for 3-Chloro-5-iodopyridine are summarized below.
Table 1: Core Properties and Identifiers of 3-Chloro-5-iodopyridine
| Property | Value | Source(s) |
| CAS Number | 77332-90-2 | [3][4][5] |
| Molecular Formula | C₅H₃ClIN | [3][5] |
| Molecular Weight | 239.44 g/mol | [3][5] |
| IUPAC Name | 3-chloro-5-iodopyridine | [5] |
| Appearance | Solid (form) | [3] |
| SMILES String | Clc1cncc(I)c1 | [3][4] |
| InChI Key | JZMJGLPDACZKBC-UHFFFAOYSA-N | [3][5] |
Diagram 1: Chemical Structure of 3-Chloro-5-iodopyridine
Caption: 2D structure of 3-Chloro-5-iodopyridine.
Synthesis and Reactivity Insights
The synthesis of 3-Chloro-5-iodopyridine typically leverages readily available pyridine precursors. While multiple specific routes exist, a common strategy involves the iodination of a corresponding chloropyridine derivative. An illustrative synthetic approach is the aromatic Finkelstein reaction, where a bromo-precursor is converted to the iodo-compound using a copper catalyst.[7] Another powerful method is the Sandmeyer reaction, starting from an amino-substituted chloropyridine.
Diagram 2: Generalized Synthetic Pathway
Caption: Conceptual workflow for synthesis via a Sandmeyer reaction.
Exemplary Protocol: Synthesis via Diazotization-Iodination
This protocol is a representative methodology based on well-established Sandmeyer reactions and should be adapted and optimized for specific laboratory conditions.
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Preparation: In a three-necked flask maintained at 0-5°C using an ice bath, dissolve 3-Amino-5-chloropyridine in an aqueous solution of a strong acid (e.g., sulfuric acid).
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Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. Maintain the temperature below 5°C to ensure the stability of the resulting diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
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Iodination: In a separate vessel, prepare a solution of potassium iodide (KI) in water. Slowly add the previously prepared diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by iodine.
-
Work-up and Isolation: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic extracts, wash with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 3-Chloro-5-iodopyridine.
Applications in Drug Discovery and Materials Science
The true value of 3-Chloro-5-iodopyridine lies in its role as a versatile scaffold for building molecular complexity. Its dihalogenated nature is ideal for programmed, site-selective cross-coupling reactions.
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Pharmaceutical Intermediates: This compound is a critical building block for synthesizing a wide range of potential therapeutic agents.[1] By sequentially reacting the iodo and then the chloro positions, medicinal chemists can introduce different molecular fragments to explore structure-activity relationships (SAR) for targets in oncology, neuroscience, and infectious diseases.[2][6]
-
Agrochemicals: The pyridine heterocycle is a key component in many modern pesticides and herbicides. 3-Chloro-5-iodopyridine can be used to construct novel agrochemicals designed for enhanced crop protection and greater target specificity.[1]
-
Materials Science: The rigid, aromatic structure of the pyridine ring makes it a candidate for incorporation into advanced functional materials. Its derivatives are being explored in the synthesis of organic semiconductors, conductive polymers, and components for optoelectronic devices.[1]
Diagram 3: Role in a Drug Discovery Workflow
Caption: Use of 3-Chloro-5-iodopyridine in sequential cross-coupling.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of 3-Chloro-5-iodopyridine is paramount for its use in regulated applications like pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for this purpose.[8]
Representative Protocol: Purity Analysis by HPLC
This is a generalized method based on the analysis of similar halogenated pyridines and requires validation for specific instrumentation.[8][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point for isocratic elution could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main analyte peak relative to the total peak area in the chromatogram. Identity can be confirmed by comparing the retention time to that of a certified reference standard.
Safety, Handling, and Storage
Proper handling of 3-Chloro-5-iodopyridine is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate careful management.
-
Hazard Identification:
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
-
Store in a tightly closed container in a cool, dry place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Conclusion
3-Chloro-5-iodopyridine, identified by CAS number 77332-90-2, is more than just a chemical reagent; it is a strategic tool for innovation. Its well-defined physicochemical properties, coupled with a predictable and highly useful reactivity profile, make it an indispensable building block in drug discovery, agrochemical synthesis, and materials science. The ability to perform selective, sequential reactions at the chloro and iodo positions provides a clear and efficient path to complex target molecules. By adhering to the rigorous analytical and safety protocols outlined in this guide, researchers can confidently and safely unlock the full synthetic potential of this versatile compound.
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